molecular formula C17H28N2O B4543581 N-(SEC-BUTYL)-N'-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA

N-(SEC-BUTYL)-N'-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA

Cat. No.: B4543581
M. Wt: 276.4 g/mol
InChI Key: YWYMWFKSDAGSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA is an organic compound that features both sec-butyl and tert-butyl groups attached to a urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA typically involves the reaction of sec-butylamine with 1-[4-(tert-butyl)phenyl]ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with new functional groups replacing the urea moiety.

Scientific Research Applications

N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}CARBAMATE
  • N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}THIOUREA
  • N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINE

Uniqueness

N-(SEC-BUTYL)-N’-{1-[4-(TERT-BUTYL)PHENYL]ETHYL}UREA is unique due to its specific combination of sec-butyl and tert-butyl groups attached to a urea core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-butan-2-yl-3-[1-(4-tert-butylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-7-12(2)18-16(20)19-13(3)14-8-10-15(11-9-14)17(4,5)6/h8-13H,7H2,1-6H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYMWFKSDAGSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(C)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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